3-Bromo-4,4-dimethylpentan-2-one

Catalog No.
S3127586
CAS No.
4957-78-2
M.F
C7H13BrO
M. Wt
193.084
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4,4-dimethylpentan-2-one

CAS Number

4957-78-2

Product Name

3-Bromo-4,4-dimethylpentan-2-one

IUPAC Name

3-bromo-4,4-dimethylpentan-2-one

Molecular Formula

C7H13BrO

Molecular Weight

193.084

InChI

InChI=1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3

InChI Key

PGEGEGKDYBOBRQ-UHFFFAOYSA-N

SMILES

CC(=O)C(C(C)(C)C)Br

Solubility

not available

3-Bromo-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is classified as a brominated ketone, featuring a bromine atom attached to the third carbon of a 4,4-dimethylpentan-2-one structure. This compound is notable for its unique structural characteristics, which include both a ketone functional group and a bromine substituent, making it a versatile building block in organic synthesis and research applications .

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R). This reaction pathway is significant for generating new compounds from the original structure.
  • Reduction: The carbonyl group (C=O) can be reduced to form an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives through the action of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

These reactions highlight the compound's reactivity and the potential for further transformations in synthetic chemistry.

While specific biological activity data for 3-Bromo-4,4-dimethylpentan-2-one is limited, compounds with similar structures often exhibit interesting biochemical properties. Brominated ketones can serve as probes in enzyme studies and may interact with biological targets due to their electrophilic nature. Further research is necessary to elucidate any direct biological effects or therapeutic potentials associated with this compound.

The synthesis of 3-Bromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. This process can be achieved through:

  • Bromination Reaction: The reaction uses bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Controlled conditions are crucial to ensure selective bromination at the desired carbon position .
  • Industrial Methods: In large-scale production, continuous flow reactors may be employed to optimize reaction conditions like temperature and pressure, enhancing yield and purity .

These methods underscore the compound's accessibility for research and industrial applications.

4,4-Dimethylpentan-2-oneLacks the bromine atomLess reactive; primarily used as a simple ketone1-Bromo-4-methylpentan-2-oneDifferent substitution patternVarying reactivity; used in different synthetic routes1-Bromo-4,4-dimethylpentaneLacks the carbonyl groupLess versatile; mainly used in alkylation reactions

Uniqueness: The presence of both a bromine atom and a ketone functional group makes 3-Bromo-4,4-dimethylpentan-2-one unique among these compounds. This combination allows for diverse reactivity patterns and applications that are not present in its analogs .

Interaction studies involving 3-Bromo-4,4-dimethylpentan-2-one are essential for understanding its reactivity profile. Investigations into its interactions with nucleophiles can provide insights into its behavior in various chemical environments. Additionally, studies focusing on its potential biological interactions could reveal new avenues for therapeutic development.

XLogP3

2.5

Dates

Last modified: 04-14-2024

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